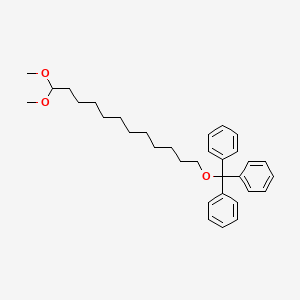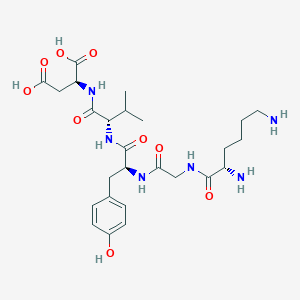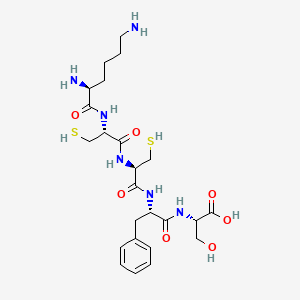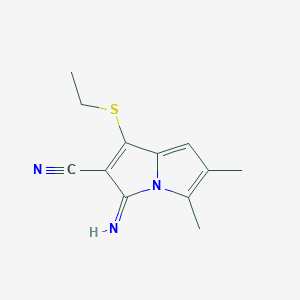
1,1-Dimethoxy-12-(trityloxy)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-12-(trityloxy)dodecane is an organic compound with the molecular formula C33H44O3. It is characterized by the presence of a trityloxy group and two methoxy groups attached to a dodecane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-12-(trityloxy)dodecane typically involves the protection of hydroxyl groups and the formation of ether linkages. One common method involves the reaction of dodecanol with trityl chloride in the presence of a base to form the trityloxy derivative. This is followed by the reaction with methanol and an acid catalyst to introduce the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxy-12-(trityloxy)dodecane can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trityloxy group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of 1,1-dimethoxy-12-hydroxydodecane.
Substitution: Formation of various substituted dodecanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-12-(trityloxy)dodecane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form micelles.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxy-12-(trityloxy)dodecane involves its ability to interact with various molecular targets through its functional groups. The trityloxy group can engage in π-π interactions with aromatic systems, while the methoxy groups can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethoxydodecane: Lacks the trityloxy group, making it less bulky and less reactive.
12-Trityloxydodecane: Lacks the methoxy groups, reducing its solubility in polar solvents.
1,1-Dimethoxy-12-hydroxydodecane:
Uniqueness
1,1-Dimethoxy-12-(trityloxy)dodecane is unique due to the combination of the trityloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
889105-72-0 |
|---|---|
Molekularformel |
C33H44O3 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
[12,12-dimethoxydodecoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C33H44O3/c1-34-32(35-2)27-19-8-6-4-3-5-7-9-20-28-36-33(29-21-13-10-14-22-29,30-23-15-11-16-24-30)31-25-17-12-18-26-31/h10-18,21-26,32H,3-9,19-20,27-28H2,1-2H3 |
InChI-Schlüssel |
SGPHRXVJRSKJNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)


![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)

![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)

